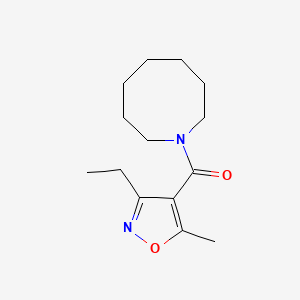
1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-AZOCANYL(3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE can be compared with other similar compounds, such as:
3-Ethyl-4-methylisoxazol-5-amine: Another isoxazole derivative with similar biological activities.
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and therapeutic potential.
Propriétés
IUPAC Name |
azocan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-12-13(11(2)18-15-12)14(17)16-9-7-5-4-6-8-10-16/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPKPBCOGAXBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5353475.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5353482.png)
![2-methyl-5-{2-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]morpholin-4-yl}pyridazin-3(2H)-one](/img/structure/B5353489.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide](/img/structure/B5353493.png)
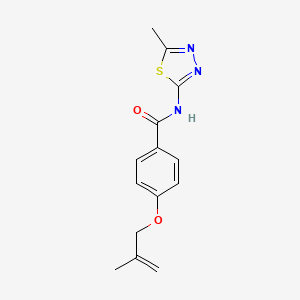
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)
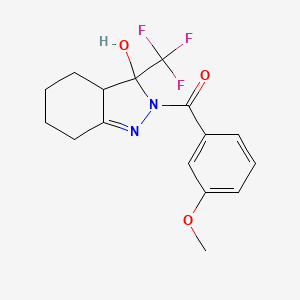
![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5353511.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
![methyl (4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoate](/img/structure/B5353528.png)
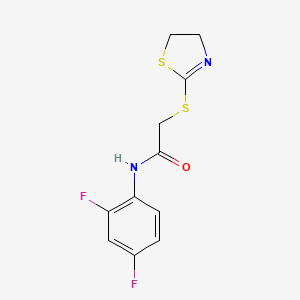
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)
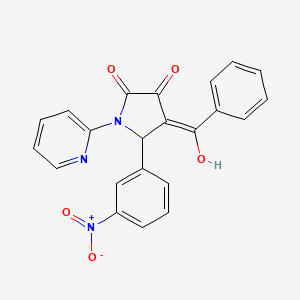
![(5E)-5-[[2-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
